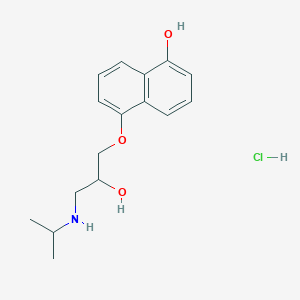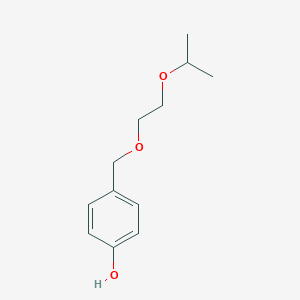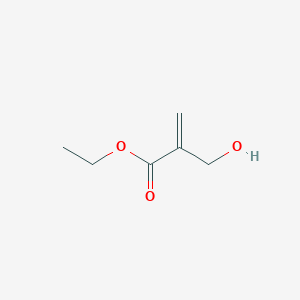
Ethyl 2-(hydroxymethyl)acrylate
Übersicht
Beschreibung
Ethyl 2-(hydroxymethyl)acrylate: An Overview
Introduction Ethyl 2-(hydroxymethyl)acrylate is a compound with diverse applications in polymer chemistry and material science.
Synthesis Analysis
- Arfaoui and Amri (2009) describe a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, leading to the synthesis of ethyl 2-[(alkylamino)(cyano)methyl] acrylates and the first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate (Arfaoui & Amri, 2009).
- Byun, Reddy, and Bittman (1994) developed an improved synthesis of ethyl α-(bromomethyl)acrylate via formaldehyde addition to ethyl acrylate (Byun et al., 1994).
Molecular Structure Analysis
- The molecular structure of ethyl 2-(hydroxymethyl)acrylate is characterized by its acrylate group and hydroxymethyl functional group.
Chemical Reactions and Properties
- Kohsaka et al. (2015) studied the radical polymerization of ethyl α-(aminomethyl)acrylate, noting its subsequent ester-amide exchange reactions and pH/temperature responsiveness in aqueous media (Kohsaka et al., 2015).
Physical Properties Analysis
- Physical properties of derivatives of ethyl 2-(hydroxymethyl)acrylate, such as poly(2-ethylhexyl acrylate), include a glass transition temperature (Tg) and decomposition temperature, as explored by Wang Hongdan (2010) (Wang Hongdan, 2010).
Chemical Properties Analysis
- Grassie, Speakman, and Davis (1971) analyzed the thermal degradation of poly(ethyl acrylate) and related acrylates, revealing insights into the major and minor gaseous products as well as the alcohol production and its autocatalytic properties (Grassie et al., 1971).
Wissenschaftliche Forschungsanwendungen
Biomedical Applications: Poly-2-(N-phthalimido)ethyl acrylate exhibits strong exchange reactions with hydroxy and amino compounds, suggesting potential uses in biomedical fields (Khalil, 2006).
Environmental and Industrial Applications:
- Ethyl acrylate can rapidly metabolize and detoxify at low concentrations, which has implications for environmental safety (Potter & Tran, 1992).
- The esterification with 2-ethyl hexanol can effectively recover acrylic acid from industrial wastewater, providing an environmentally friendly and economically feasible solution (Ahmad, Kamaruzzaman & Chin, 2014).
Dental Applications: Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers are used for self-etching, self-priming, and high bond strength in one-part adhesives, useful in dental applications (Klee & Lehmann, 2010).
Synthesis Techniques: A new regioselective coupling method for ethyl 2-((alkylamino)(cyano)methyl) acrylates, leading to the synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate, has been developed (Arfaoui & Amri, 2009).
Polymerization Processes: Reactive extraction using deep eutectic solvent intensifies 2-ethylhexyl acrylate synthesis, indicating industrial applications (Wang et al., 2020).
Medical Applications: Poly(2-ethylhexyl acrylates) used as plasticizers show good thermal stability, important for medical applications (Czech et al., 2013).
Polymer Synthesis: Stereospecific anionic polymerization of hydroxyl-protected α-(hydroxymethyl)acrylates produces highly isotactic polymers, with applications in polymer synthesis (Kohsaka, Suzawa & Kitayama, 2015).
Textile Industry: A novel perfluorinated acrylate copolymer improves water and oil repellency and durability of cotton fabrics, relevant to the textile industry (Li et al., 2008).
Health and Safety: Studies on genotoxicity, mutagenicity, and carcinogenic potentials of lower acrylates indicate chronic contact irritation and corrosion as main factors causing tumorigenesis (Suh et al., 2018).
Wastewater Treatment: Charge-shifting polycations with tunable rates of hydrolysis have potential in biomaterials and wastewater treatment applications (Ros et al., 2018).
RAFT Polymerization: RAFT synthesis of acrylic polymers containing diol or dioxane groups can successfully produce acrylic polymers with low polydispersity and pseudo first-order kinetics, important for controlled polymer synthesis (Wang et al., 2012).
Safety And Hazards
Ethyl 2-(hydroxymethyl)acrylate is classified as Acute Tox. 3 Dermal - Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 . It is advised to avoid ingestion and inhalation, ensure adequate ventilation, and avoid contact with eyes, skin, or clothing . It should be kept away from open flames, hot surfaces, and sources of ignition .
Relevant Papers
Ethyl 2-(hydroxymethyl)acrylate is used for the synthesis of aza inhibitors and some potential antitumor agents . It is also used in the field of material synthesis for the production of various types of polymers, such as hydrogels, coatings, adhesives, and thermosets . A regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines is described to give ethyl 2-[(alkylamino)(cyano)methyl] acrylates in good yields . The conversion of allyl bromide in the presence of TEAF leads to the first synthesis of ethyl 3-cyano-2-(hydroxymethyl)acrylate .
Eigenschaften
IUPAC Name |
ethyl 2-(hydroxymethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)5(2)4-7/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGAXBISYRORDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30638-89-2 | |
| Record name | 2-Propenoic acid, 2-(hydroxymethyl)-, ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30638-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00143108 | |
| Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(hydroxymethyl)acrylate | |
CAS RN |
10029-04-6 | |
| Record name | Ethyl 2-(hydroxymethyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10029-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010029046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(Hydroxymethyl)acrylate (stabilized with HQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6aS)-3-Methylidenehexahydrofuro[2,3-b]furan](/img/structure/B23795.png)
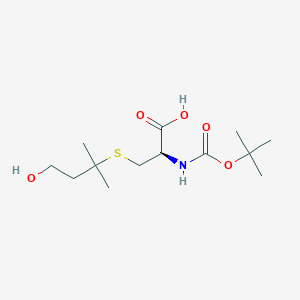
![trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone](/img/structure/B23802.png)
![trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole](/img/structure/B23803.png)
![1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione](/img/structure/B23806.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)
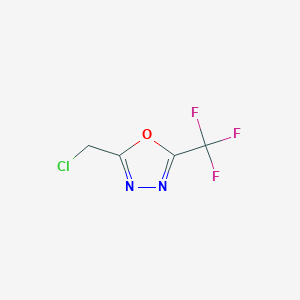
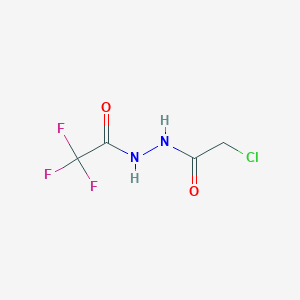
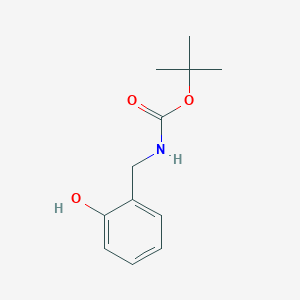
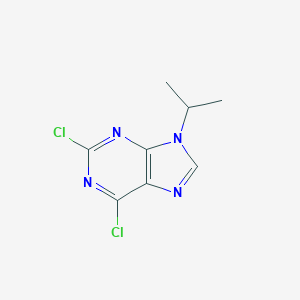
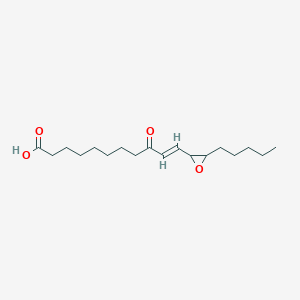
![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane](/img/structure/B23822.png)
